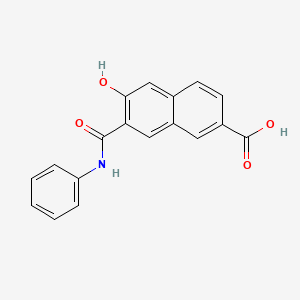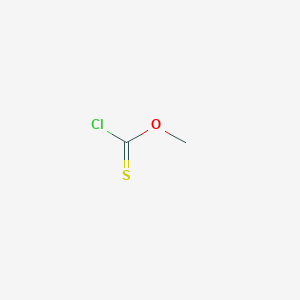
Methyl 3-(1-naphthyl)-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-(1-naphthyl)-2-oxopropanoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring attached to a pyruvate moiety
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(1-naphthyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of 1-naphthylacetic acid with methyl pyruvate in the presence of a catalyst. The reaction typically requires heating and may involve the use of solvents such as toluene or ethanol to facilitate the process. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 3-(1-naphthyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyruvate moiety to an alcohol or other reduced forms.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.
科学的研究の応用
Methyl 3-(1-naphthyl)-2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-(1-naphthyl)-2-oxopropanoate involves its interaction with specific molecular targets. For instance, in catalytic processes, the compound may form complexes with metal catalysts, facilitating various chemical transformations. The exact pathways and molecular targets can vary depending on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Methyl 1-naphthylacetate
- Methyl 2-naphthylacetate
- 1-Naphthylacetic acid
Uniqueness
Methyl 3-(1-naphthyl)-2-oxopropanoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specialized research and industrial contexts.
特性
分子式 |
C14H12O3 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC名 |
methyl 3-naphthalen-1-yl-2-oxopropanoate |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 |
InChIキー |
ZOFLNKZTLXJAIL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
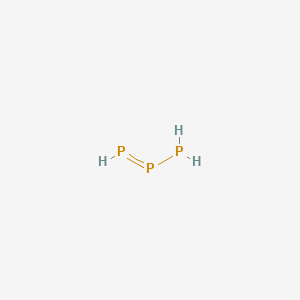
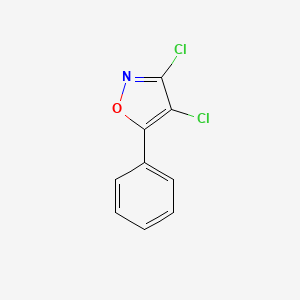
![1-Ethyl-9-methoxy-2,6,7,12-tetrahydroindolo[2,3-A]chinolizine4(3H)-ON](/img/structure/B8521061.png)
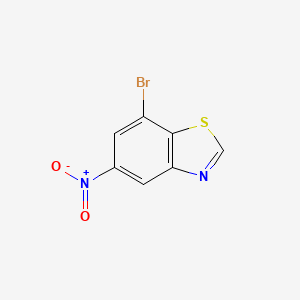
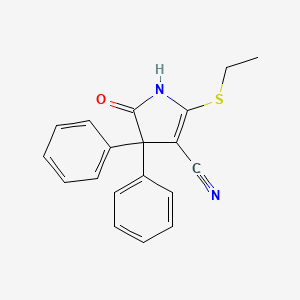

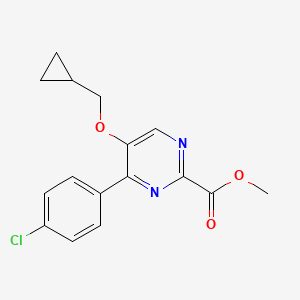
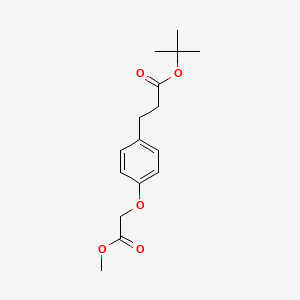
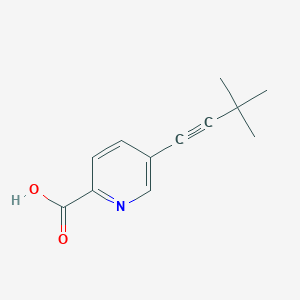
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-](/img/structure/B8521117.png)
![(R)-4-chloro-6,7-dihydro-5-methyl-5H-cyclopenta[d]pyrimidine](/img/structure/B8521122.png)

